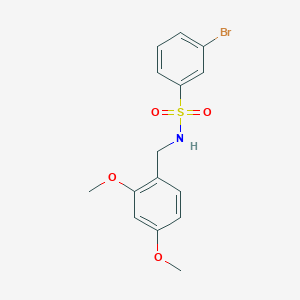

3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide

Übersicht

Beschreibung

“3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide” is a chemical compound with the molecular formula C15H16BrNO4S . It is a type of sulfonamide, a group of compounds known for their wide range of biological applications .

Synthesis Analysis

The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, has been achieved through the amidation reaction . The structure of the synthesized compound is confirmed by various spectroscopic methods including FTIR, 1H and 13C NMR, and MS .Molecular Structure Analysis

The molecular structure of “this compound” has been studied using techniques such as X-ray diffraction and Density Functional Theory (DFT) . DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using DFT. This includes the calculation of the molecular structure, electrostatic potential, and the frontier molecular orbital of the molecule .Wissenschaftliche Forschungsanwendungen

Photodynamic Therapy Applications

- A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and are suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Photophysicochemical Properties

- Research by Öncül, Öztürk, and Pişkin (2021) focused on synthesizing zinc(II) phthalocyanine with new benzenesulfonamide derivatives. These compounds have been characterized for their photophysical and photochemical properties, potentially useful for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).

Molecular Docking and Computational Studies

- Sowrirajan et al. (2022) investigated (E)-4-((4-bromobenzylidene) amino)-N-(pyrimidin-2-yl) benzenesulfonamide using various computational techniques, including DFT, HOMO-LUMO, and molecular docking studies. This provided insights into the compound's molecular properties and potential interactions (Sowrirajan et al., 2022).

GC–MS and GC–IR Analysis

- Abiedalla et al. (2021) conducted a study on substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines, analyzing their structure and properties through GC–MS and GC–IR techniques. This research contributes to the understanding of these compounds' characteristics (Abiedalla et al., 2021).

Synthesis and Structural Characterization

- Cheng De-ju (2015) explored the synthesis and structural characterization of methylbenzenesulfonamide CCR5 antagonists, including derivatives of benzenesulfonamide, which might aid in HIV-1 infection prevention (Cheng De-ju, 2015).

Antagonistic Properties

- Esteve et al. (2006) identified a new series of 4-(1,3-dialkyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidin-6-yl)benzenesulfonamides as potent A2B adenosine receptor antagonists. This discovery could be significant for therapeutic applications (Esteve et al., 2006).

Crystal Structure and DFT Study

- Deng, Liao, Tan, and Liu (2021) performed a crystal structure and DFT study on 3-bromo-N-(3-fluorophenyl)benzenesulfonamide. This research gives insight into the compound's molecular structure and physical and chemical properties (Deng, Liao, Tan, & Liu, 2021).

Reaction Studies

- Adachi and Otsuki (1976) researched the reaction of N, N-dibromobenzenesulfonamide with propenylbenzene derivatives. Understanding these reactions could have implications in synthetic chemistry (Adachi & Otsuki, 1976).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid, an essential nutrient for bacterial growth .

Mode of Action

Sulfonamides, in general, are competitive inhibitors of bacterial dihydropteroate synthase, an enzyme involved in the folic acid synthesis pathway . They mimic the natural substrate of the enzyme, para-aminobenzoic acid (PABA), and compete for the active site, thus inhibiting the enzyme’s function .

Biochemical Pathways

The compound likely affects the folic acid synthesis pathway in bacteria, given that it is a sulfonamide . By inhibiting dihydropteroate synthase, it prevents the conversion of PABA to dihydropteroate, a key step in the synthesis of folic acid . This disruption can lead to a deficiency of folic acid in bacteria, inhibiting their growth and proliferation .

Pharmacokinetics

Sulfonamides are generally well absorbed in the gastrointestinal tract, widely distributed in body tissues, metabolized in the liver, and excreted in urine .

Result of Action

The result of the compound’s action would likely be the inhibition of bacterial growth due to the disruption of folic acid synthesis . This could potentially lead to the death of the bacteria if they are unable to compensate for the loss of this essential nutrient .

Action Environment

The efficacy and stability of 3-bromo-N-(2,4-dimethoxybenzyl)benzenesulfonamide, like other drugs, could be influenced by various environmental factors. These could include pH levels, presence of other substances that could interact with the drug, and temperature . .

Eigenschaften

IUPAC Name |

3-bromo-N-[(2,4-dimethoxyphenyl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16BrNO4S/c1-20-13-7-6-11(15(9-13)21-2)10-17-22(18,19)14-5-3-4-12(16)8-14/h3-9,17H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYNCHPIVDONINL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16BrNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 4-(4-chlorophenyl)-3-{[4-(ethoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate](/img/structure/B3074663.png)

![Methyl 3-[(2-methoxy-2-oxoethyl)(4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B3074666.png)

![[2-(2-Methoxyethoxy)phenyl]methanamine](/img/structure/B3074716.png)

![3h-Imidazo[4,5-b]pyridine-6-carbaldehyde](/img/structure/B3074730.png)